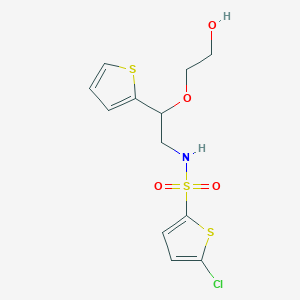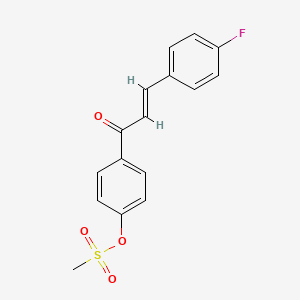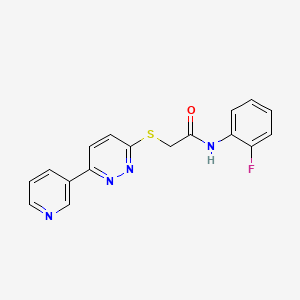
1-(1-(4-(チオフェン-2-イル)ベンゾイル)アゼチジン-3-イル)ピロリジン-2,5-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a benzoyl group, an azetidine ring, and a pyrrolidine-2,5-dione ring . The presence of these functional groups and rings suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiophene ring could be introduced using techniques described in the literature for the synthesis of thiophene derivatives . The azetidine ring could be formed using methods described for the synthesis of azetidine derivatives . The pyrrolidine-2,5-dione ring could be formed using methods described for the synthesis of pyrrolidine derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiophene ring, a benzoyl group, an azetidine ring, and a pyrrolidine-2,5-dione ring . These groups are arranged in a specific configuration, which could be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence and arrangement of its functional groups and rings. For example, the thiophene ring might undergo reactions typical of aromatic compounds, while the azetidine and pyrrolidine-2,5-dione rings might undergo reactions typical of cyclic amines and amides, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the presence of polar functional groups, while its melting and boiling points could be influenced by the size and shape of the molecule .作用機序
The mechanism of action of 1-(1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and glucose metabolism.
Biochemical and Physiological Effects:
Studies have shown that 1-(1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione has several biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the activity of certain enzymes and cytokines that are involved in the inflammatory response. It has also been shown to inhibit tumor growth by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes.
実験室実験の利点と制限
The advantages of using 1-(1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione in lab experiments include its potent anti-inflammatory, anti-tumor, and anti-diabetic properties. However, the limitations of using this compound in lab experiments include its complex synthesis method and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on 1-(1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione. One potential direction is to study the mechanism of action of this compound in more detail, in order to better understand how it exerts its effects. Another potential direction is to investigate the potential use of this compound as a therapeutic agent for other diseases, such as Alzheimer's disease. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing this compound.
合成法
The synthesis of 1-(1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction of 4-(Thiophen-2-yl)benzoyl chloride with azetidin-3-one in the presence of a base. This reaction results in the formation of 1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-ol, which is then reacted with maleic anhydride to produce the final product, 1-(1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione.
科学的研究の応用
創薬と立体化学
ピロリジン環の立体異性体は、複数の立体異性体の生成を可能にし、創薬候補の生物学的プロファイルを変化させる可能性があります。 これは、置換基の空間的配向が標的タンパク質への結合モードに影響を与える可能性のあるエナンチオ選択的薬物の設計において特に重要です 。問題の化合物は、このような立体化学的に複雑な薬物を合成するための重要な中間体として役立ちます。
ファーマコフォア空間の探求
ピロリジン環のsp3混成のため、ファーマコフォア空間を効率的に探求する能力が向上しています。 これは、化合物の誘導体を設計してさまざまな生物学的標的に相互作用させることができ、新しい治療薬の発見につながる可能性があることを意味します .
物理化学的性質の調節
ピロリジン-2,5-ジオン骨格を薬物分子に組み込むことで、その物理化学的パラメータを大幅に変更できます。 この変化は、薬物の吸収、分布、代謝、排泄、毒性(ADME/Tox)プロファイルを改善することができ、これは創薬の成功に不可欠です .
三次元構造的多様性
ピロリジン環の非平面性は、分子の三次元(3D)カバー率の増加に貢献します。 この現象は、「擬回転」として知られており、より多様な3D構造を持つ化合物を生成する上で有利であり、これは薬物-受容体相互作用に有益な場合があります .
合成戦略と官能基化
この化合物は、さらなる化学修飾のための汎用性の高いプラットフォームを提供します。 合成戦略には、異なる環状または非環状前駆体からのピロリジン環の構築、またはプロリン誘導体などの事前に形成されたピロリジン環の官能基化が含まれます 。合成のこの柔軟性は、さまざまな生物学的活性を有する新しい化合物を設計することを目指す医薬品化学者にとって貴重です。
標的選択性と生物活性分子
ピロリジン環を特徴とする化合物は、標的選択性を示すことが報告されており、特定の受容体または酵素に対する選択的アゴニストまたはアンタゴニストの開発に適しています 。この選択性は、オフターゲット効果を最小限に抑え、治療効果を高めるために不可欠です。
創薬候補の立体化学への貢献
ピロリジン環の立体中心は、創薬候補の全体的な立体化学に大きく貢献する可能性があります。 この側面は、キラルな生物学的標的との相互作用に不可欠であり、薬物の有効性と安全性プロファイルの変動につながる可能性があります .
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Appropriate safety precautions should be taken when handling this compound, and any waste should be disposed of in accordance with local regulations.
特性
IUPAC Name |
1-[1-(4-thiophen-2-ylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-16-7-8-17(22)20(16)14-10-19(11-14)18(23)13-5-3-12(4-6-13)15-2-1-9-24-15/h1-6,9,14H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEJHIVGBWKWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
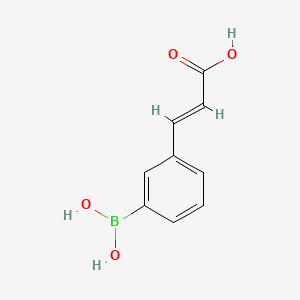
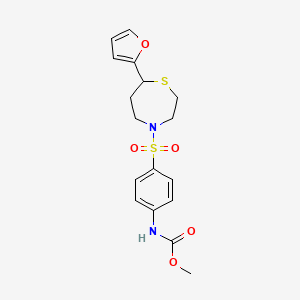
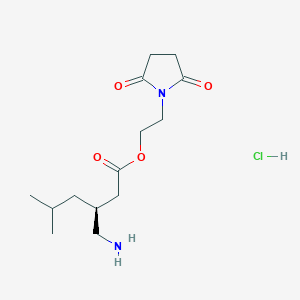
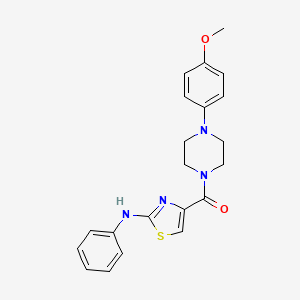
![2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide](/img/structure/B2589453.png)
![{9-[4-(3-Chlorophenyl)piperazin-1-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl}(phenyl)methanone](/img/structure/B2589454.png)
![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2589455.png)
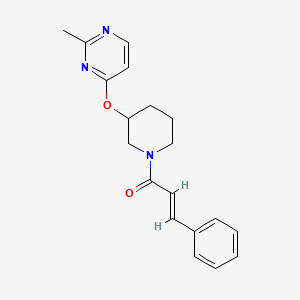
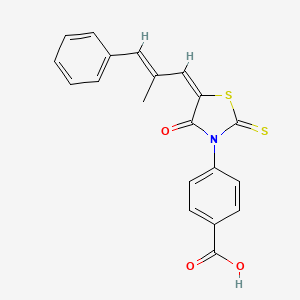
![N'-[(1E)-(4-hydroxyphenyl)methylene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B2589462.png)
